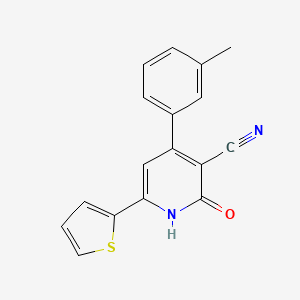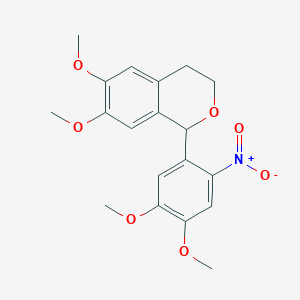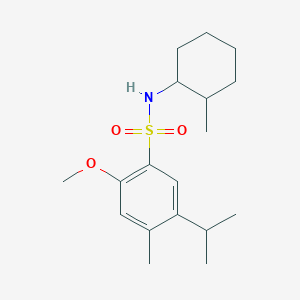![molecular formula C17H14N8O4 B11477394 2-amino-6-(1,3-benzodioxol-5-yl)-5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B11477394.png)
2-amino-6-(1,3-benzodioxol-5-yl)-5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-DIAMINO-5-[2-AMINO-6-(2H-1,3-BENZODIOXOL-5-YL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex heterocyclic compound that features a pyrimidine core with various functional groups attached.
Métodos De Preparación
The synthesis of 2,6-DIAMINO-5-[2-AMINO-6-(2H-1,3-BENZODIOXOL-5-YL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves the ring transformation reaction of 2-hetaryl-2-(tetrahydro-2-furanyliden)acetonitriles with amidines . The general synthetic pathway includes the interaction of guanidine with enol ethers of β-ketonitriles and enaminonitriles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine core.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,6-DIAMINO-5-[2-AMINO-6-(2H-1,3-BENZODIOXOL-5-YL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Mecanismo De Acción
The compound exerts its effects primarily by inhibiting dihydrofolate reductase (DHFR). DHFR is an essential enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. Inhibition of DHFR prevents the biosynthesis of thymidine, leading to the suppression of DNA synthesis and cell proliferation . This mechanism is particularly relevant in the context of developing drugs for cancer and infectious diseases.
Comparación Con Compuestos Similares
Similar compounds include other 2,6-diaminopyrimidine derivatives, such as:
Methotrexate: A well-known DHFR inhibitor used in cancer therapy.
Trimethoprim: An antibacterial agent that also targets DHFR.
Pyrimethamine: Used in the treatment of malaria.
Compared to these compounds, 2,6-DIAMINO-5-[2-AMINO-6-(2H-1,3-BENZODIOXOL-5-YL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE may offer unique structural features that enhance its binding affinity and specificity for DHFR, potentially leading to improved therapeutic efficacy .
Propiedades
Fórmula molecular |
C17H14N8O4 |
|---|---|
Peso molecular |
394.3 g/mol |
Nombre IUPAC |
2-amino-6-(1,3-benzodioxol-5-yl)-5-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H14N8O4/c18-12-9(14(26)24-16(19)22-12)8-10-13(23-17(20)25-15(10)27)21-11(8)5-1-2-6-7(3-5)29-4-28-6/h1-3H,4H2,(H5,18,19,22,24,26)(H4,20,21,23,25,27) |
Clave InChI |
BGHFGVOSGWTMHX-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C3=C(C4=C(N3)N=C(NC4=O)N)C5=C(N=C(NC5=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-chloropyridazin-3-yl)-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11477319.png)
![1-[(4-Ethoxy-3-isopropylphenyl)sulfonyl]-4-mesitylpiperazine](/img/structure/B11477320.png)
![N-[1-butyl-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]thiophene-2-carboxamide](/img/structure/B11477322.png)
![2-{[(Diethylamino)diphenyl-lambda5-phosphanylidene]amino}benzonitrile](/img/structure/B11477330.png)
![6-ethyl-8-(3-hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11477345.png)
![6-Amino-3-(4-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11477348.png)
![Ethyl 3,3,3-trifluoro-2-{4-[(1,1,1,3,3,3-hexafluoro-2-{[(4-methylphenyl)carbonyl]amino}propan-2-yl)amino]phenyl}-2-hydroxypropanoate](/img/structure/B11477354.png)
![6-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11477360.png)


![1-[(1,3-Dichloropropan-2-yl)sulfonyl]decane](/img/structure/B11477376.png)

![2-methyl-N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B11477385.png)
![(4Z)-2-(3,4-dimethoxyphenyl)-4-[2-(4-fluorophenyl)hydrazinylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11477406.png)
